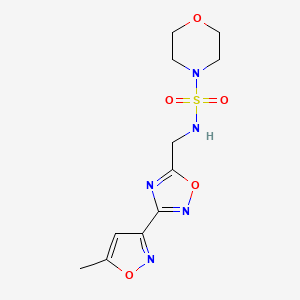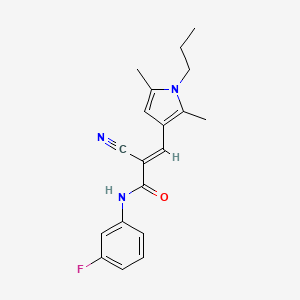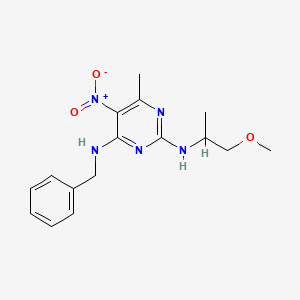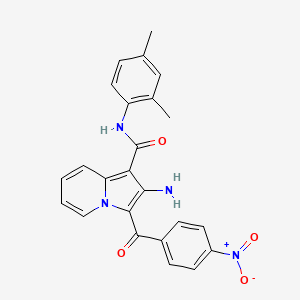![molecular formula C20H23N5O B2543682 2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2199516-96-4](/img/structure/B2543682.png)
2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one" is a heterocyclic molecule that likely exhibits a complex structure with multiple functional groups. This type of compound is part of a broader class of chemicals that have been studied for various properties, including their potential use in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-(benzylidenehydrazino)uracils involves thermolysis, which can lead to oxidative cyclization . Another study describes a one-pot synthesis method for a dihydropyrazolo[1,5-c]pyrimidin derivative, which was characterized using various spectroscopic techniques . Similarly, azetidinone derivatives have been synthesized from 3-methyl-1H-pyrazol-5(4H)-one using Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict various properties, including vibrational wavenumbers and chemical shifts . These techniques would be essential in determining the molecular structure of "2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one".
Chemical Reactions Analysis
The chemical reactivity of such compounds can be complex due to the presence of multiple reactive sites. For example, the recyclization of pyridazine rings to pyrazoles has been observed in certain benzimidazole derivatives, suggesting that similar transformations might occur in related structures . The reactivity can also be influenced by the presence of substituents on the rings, which can affect the electron density and stability of intermediates formed during reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups can impart a range of properties, such as solubility, melting point, and stability. Theoretical calculations, such as those determining molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, can provide additional insights into the chemical behavior of these molecules . Antioxidant and antimicrobial activities are also important properties that have been evaluated in related compounds, indicating potential pharmacological applications .
Applications De Recherche Scientifique
Synthesis and Biological Potential
A study on the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation revealed their insecticidal and antibacterial potential, indicating a method for developing compounds with specific biological activities (Deohate & Palaspagar, 2020).
Research into methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate demonstrated its utility in synthesizing heterocyclic systems with potential biological applications, showcasing the versatility of such compounds in generating diverse molecular structures (Toplak et al., 1999).
Antimicrobial and Anticancer Activities
Novel 1,4-benzothiazine derivatives were synthesized and tested for their antimicrobial activities, highlighting the role of heterocyclic chemistry in developing new antibacterial agents (Dabholkar & Gavande, 2016).
The creation and evaluation of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity emphasize the potential of heterocyclic compounds in therapeutic applications, particularly in oncology (Abdellatif et al., 2014).
Novel Synthetic Pathways
- Studies exploring new synthetic pathways and the biological evaluation of heterocyclic compounds containing various functional groups demonstrate the ongoing innovation in medicinal chemistry to create compounds with desired biological properties (Azab et al., 2013).
Propriétés
IUPAC Name |
2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-10-16(2)25(21-15)19-8-9-20(26)24(22-19)14-18-12-23(13-18)11-17-6-4-3-5-7-17/h3-10,18H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJOFPNQJIKNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)




![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)


![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)